Home > Products > Screening Compounds P143746 > 3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide
3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide -

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

Catalog Number: EVT-5222193
CAS Number:
Molecular Formula: C19H27N3O5
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of bi-heterocyclic propanamides with urease inhibitory activity. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring with 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide. The key structural difference is the presence of a (2-amino-1,3-thiazol-4-yl)methyl substituent at the 5-position and a thiol group at the 2-position, instead of the 2,5-dimethoxybenzyl and propanamide substituents in the target compound. []

N-Substituted-2-({5-[(1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides

  • Compound Description: This series of compounds, derived from the alkaloid piperine, exhibits antimicrobial, hemolytic, and thrombolytic activities. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring and propanamide side chain with 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide. The variations lie in the substituents at the 5-position of the oxadiazole ring and the nitrogen atom of the propanamide. []

3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives

  • Compound Description: This series of N-substituted propanamide derivatives, incorporating a 3-piperidinyl-1,3,4-oxadiazole moiety, was synthesized as potential drug candidates for Alzheimer's disease. They were evaluated for acetylcholinesterase (AChE) enzyme inhibition and haemolytic activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring and propanamide side chain with 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide. The difference lies in the presence of a {1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} substituent at the 5-position of the oxadiazole ring and variations in the N-substituents of the propanamide. []

5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine and 5-((styrylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine derivatives

  • Compound Description: This class of compounds, derived by modifying the amino function of the parent molecules, were synthesized and evaluated for their antioxidant and anti-inflammatory activities. []
  • Compound Description: This series of compounds, encompassing 3-(5-phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one and N-[5-(2-oxo-2H-chromen-3-yl)-[1,3,4]oxadiazol-2-yl]-benzamide derivatives, were designed as dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors. These compounds were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation profiles. []
  • Relevance: These compounds share the 1,3,4-oxadiazole core with 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide. The variations lie in the substituents at the 2- and 5-positions of the oxadiazole ring, which include phenyl, phenylamino, chromenone, and benzamide moieties. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxyaniline (4g)

  • Compound Description: This compound is an oxadiazole analogue designed based on the heterocyclic (1,3,4-oxadiazole) linked aryl core of IMC-038525, NSC 784595, and NSC 784597, all known tubulin polymerization inhibitors. [] It exhibited significant in vitro anticancer activity against a panel of 60 NCI cancer cell lines, showing superior activity to the standard drug Imatinib on 50 human cancer cell lines. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring with 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide. The key structural differences lie in the presence of a (4-chlorophenyl)methyl substituent at the 2-position and a 4-methoxyaniline group at the 5-position of the oxadiazole ring in compound 4g, compared to the 2,5-dimethoxybenzyl and propanamide substituents in the target compound. []

N-(Benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives

  • Compound Description: This series of compounds, synthesized from 5-substituted-1,3,4-oxadiazolin-2-thiones, was tested for antimicrobial activity against various bacterial and fungal strains, including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Candida albicans. [] Additionally, their cytotoxic effects were evaluated using the MTT assay on NIH/3T3 cells. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring with 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide. The differences are in the substituents at the 2- and 5-positions, with these derivatives bearing a benzothiazole-linked acetamide group at the 2-position and various substituents at the 5-position. []

Properties

Product Name

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

IUPAC Name

3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide

Molecular Formula

C19H27N3O5

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H27N3O5/c1-4-26-11-5-10-20-17(23)8-9-18-21-22-19(27-18)13-14-12-15(24-2)6-7-16(14)25-3/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,20,23)

InChI Key

OMDGIRHGFFHBMU-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CCC1=NN=C(O1)CC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCOCCCNC(=O)CCC1=NN=C(O1)CC2=C(C=CC(=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.